molecular formula C25H37NO7S B13783791 Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) CAS No. 66902-90-7

Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester)

Cat. No.: B13783791
CAS No.: 66902-90-7
M. Wt: 495.6 g/mol
InChI Key: SLNFUCLHNSAKRK-UHFFFAOYSA-M
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Description

Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) is a complex organic compound with a unique structure that combines ammonium, sulfate, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) typically involves multiple steps. The initial step often includes the preparation of the ammonium salt through the reaction of diethylamine with 2,2-dimethyl-3-hydroxypropyl chloride under controlled conditions. This intermediate is then reacted with methyl sulfate to form the quaternary ammonium salt. Finally, the esterification with benzilic acid yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amines and alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, chloride
  • Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, bromide
  • Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, iodide

Uniqueness

The uniqueness of Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzilate ester group differentiates it from other similar ammonium compounds, potentially offering unique applications in various fields.

Properties

CAS No.

66902-90-7

Molecular Formula

C25H37NO7S

Molecular Weight

495.6 g/mol

IUPAC Name

diethyl-[3-(2-hydroxy-2,2-diphenylacetyl)oxy-2,2-dimethylpropyl]-methylazanium;methyl sulfate

InChI

InChI=1S/C24H34NO3.CH4O4S/c1-6-25(5,7-2)18-23(3,4)19-28-22(26)24(27,20-14-10-8-11-15-20)21-16-12-9-13-17-21;1-5-6(2,3)4/h8-17,27H,6-7,18-19H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

SLNFUCLHNSAKRK-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COS(=O)(=O)[O-]

Origin of Product

United States

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